Fmoc-D-苏氨酸

描述

Fmoc-D-threonine (Fmoc-D-Thr-OH) is an amino acid derivative used as a biochemical reagent . It is widely used in the research of peptide drugs, food, and pesticide fields . It serves as a standard building block for the introduction of D-threonine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .

Synthesis Analysis

Fmoc-D-threonine is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc SPPS method has been continuously improved to increase peptide quality, reduce synthesis time, and target novel synthetic targets . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-D-Thr-OH .

Molecular Structure Analysis

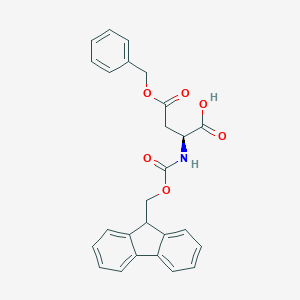

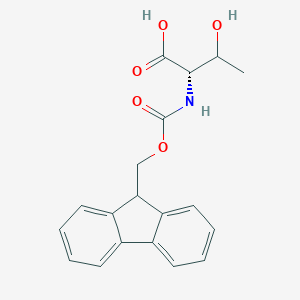

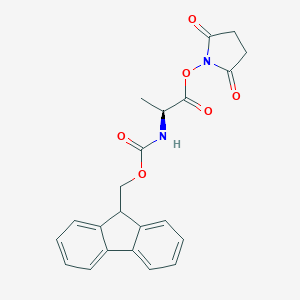

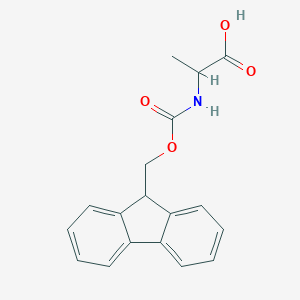

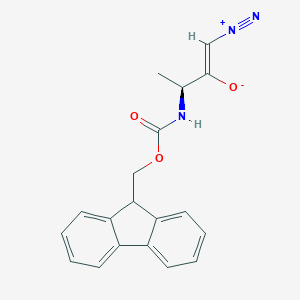

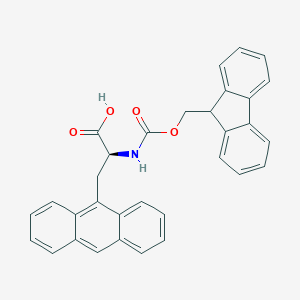

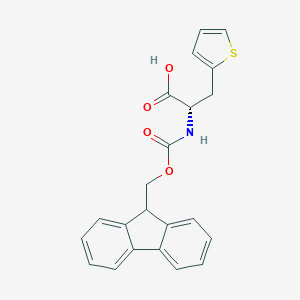

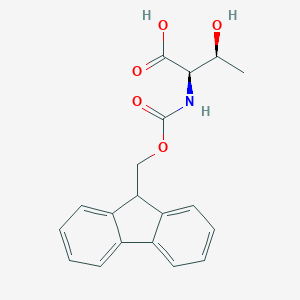

The molecular formula of Fmoc-D-threonine is C19H19NO5 . The self-assembled structures formed by Fmoc-D-Thr-OH reveal morphological transitions at the supramolecular level as its concentration and temperature are altered .

Chemical Reactions Analysis

Fmoc-D-threonine is involved in various chemical reactions. For instance, it is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It also serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Physical And Chemical Properties Analysis

Fmoc-D-threonine has a molecular weight of 341.36 . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .

科学研究应用

Peptide Synthesis

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Fmoc-D-threonine is extensively used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a building block for the introduction of D-threonine amino acid residues .

Methods of Application

The Fmoc group protects the amino group during the synthesis process, which is later removed by piperidine in DMF. Fmoc-D-threonine is incorporated into the growing peptide chain using standard SPPS protocols .

Results and Outcomes

The use of Fmoc-D-threonine in peptide synthesis allows for the creation of peptides with specific stereochemistry, which is crucial for biological activity and drug development.

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, Fmoc-D-threonine is used to synthesize phosphotyrosine and phosphonate-based phosphotyrosine analogues, which are important in the modulation of signaling pathways .

Methods of Application

The synthesis involves the incorporation of Fmoc-D-threonine into peptides that mimic the structure of phosphotyrosine residues. These peptides are then used as tools for studying protein interactions and as leads for drug development .

Results and Outcomes

The synthesized phosphotyrosine analogues have shown potential in inhibiting protein interactions that are implicated in diseases such as cancer and diabetes, providing a pathway for the development of new therapeutic agents .

Pharmacology

Scientific Field

Pharmacology

Application Summary

Fmoc-D-threonine is utilized in pharmacology to overcome challenges in peptide synthesis, such as the occurrence of ‘difficult peptides’ during SPPS .

Methods of Application

The application involves strategic incorporation of Fmoc-D-threonine to prevent aggregation and improve solvation within the peptide-polymer matrix during SPPS .

.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Methods of Application

Fmoc-D-threonine is analyzed under various chromatographic conditions to establish baselines for comparison with other amino acid derivatives during peptide synthesis .

Results and Outcomes

The use of Fmoc-D-threonine as a standard has enabled accurate quantification and analysis of peptides, contributing to the stringent quality control measures in peptide synthesis .

Molecular Biology

Scientific Field

Molecular Biology

Application Summary

In molecular biology, Fmoc-D-threonine is used in the synthesis of peptides for studying protein-protein interactions and for the development of biochemical assays .

Methods of Application

The Fmoc-D-threonine is incorporated into peptides on solid supports like TentaGel or ChemMatrix, which are then used in binding studies and assays .

Results and Outcomes

The synthesized peptides have facilitated the understanding of molecular interactions at the cellular level, aiding in the discovery of molecular targets for drug development .

Biochemistry

Scientific Field

Biochemistry

Application Summary

Fmoc-D-threonine plays a crucial role in the synthesis of glycopeptides, which are important for studying glycosylation patterns in proteins .

Methods of Application

The synthesis involves the conjugation of carbohydrates to Fmoc-D-threonine, followed by incorporation into peptides via SPPS .

Results and Outcomes

The resulting glycopeptides have been used to study the structure-function relationships of glycoproteins, providing insights into the roles of glycans in biological processes and diseases .

These applications highlight the versatility of Fmoc-D-threonine in scientific research, contributing to advancements in various fields through its role in peptide synthesis and analysis.

Hydrogel Formation

Scientific Field

Material Science and Biomedical Engineering

Application Summary

Fmoc-D-threonine is used in the construction of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids .

Methods of Application

The hydrogels are formed by the self-assembly of Fmoc-D-threonine through non-covalent interactions such as hydrogen bonding and aromatic π–π stacking .

Results and Outcomes

These hydrogels exhibit pH-controlled gelation, which is significant for applications that require stimuli-responsive materials. They have been explored for their potential in drug delivery systems and tissue engineering due to their high thermal stability and mechanical properties .

Drug Delivery Systems

Scientific Field

Pharmacology and Biotechnology

Application Summary

Fmoc-D-threonine contributes to the development of drug delivery systems by enhancing the stability and bioavailability of therapeutic peptides .

Methods of Application

Incorporation of Fmoc-D-threonine into peptide sequences can improve their resistance to enzymatic degradation, making them more suitable for use as drug carriers .

Results and Outcomes

The modification of peptides with Fmoc-D-threonine has led to the creation of more stable and effective drug delivery vehicles, which can provide controlled release of drugs and improve patient outcomes .

Chemical Biology

Scientific Field

Chemical Biology

Application Summary

Fmoc-D-threonine is instrumental in the synthesis of chemical probes used for investigating biological systems at the molecular level .

Methods of Application

Chemical probes containing Fmoc-D-threonine are synthesized and used to label or modify proteins, enabling the study of protein function and interaction .

Results and Outcomes

The use of these probes has provided insights into cellular processes and protein dynamics, contributing to the understanding of disease mechanisms and the identification of therapeutic targets .

Proteomics

Scientific Field

Proteomics

Application Summary

In proteomics, Fmoc-D-threonine is used for the preparation of synthetic peptides that serve as standards or reagents in mass spectrometry-based analyses .

Methods of Application

Synthetic peptides containing Fmoc-D-threonine are used to calibrate mass spectrometers and as internal standards to ensure the accuracy of proteomic analyses .

Results and Outcomes

The application of these peptides has improved the precision and reliability of quantitative proteomics, facilitating the discovery of biomarkers and the study of post-translational modifications .

Structural Biology

Scientific Field

Structural Biology

Application Summary

Fmoc-D-threonine is utilized in the synthesis of peptides and proteins for structural studies using techniques like X-ray crystallography and NMR spectroscopy .

Methods of Application

Peptides and proteins incorporating Fmoc-D-threonine are crystallized or subjected to NMR analysis to determine their three-dimensional structures .

Results and Outcomes

The structural information obtained has been critical for understanding the molecular basis of protein function and for the rational design of drugs .

Biocatalysis

Scientific Field

Biochemistry and Enzymology

Application Summary

Fmoc-D-threonine is used in the field of biocatalysis to create enantioselective enzymes that can produce D-threonine derivatives .

Methods of Application

Enzymes are engineered to recognize Fmoc-D-threonine as a substrate, leading to the production of chiral molecules important for pharmaceutical applications .

Results and Outcomes

The development of these biocatalysts has enabled the efficient synthesis of enantiomerically pure compounds, which are essential for creating drugs with fewer side effects and higher efficacy .

These applications demonstrate the broad utility of Fmoc-D-threonine in advancing scientific research and its pivotal role in various interdisciplinary fields.

Synthesis of Chlorofusin Analogues

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

Fmoc-D-threonine is used in the synthesis of chlorofusin analogues, which are compounds of interest due to their potential as anticancer agents .

Methods of Application

The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where Fmoc-D-threonine serves as a building block, contributing to the structural complexity of chlorofusin analogues .

Results and Outcomes

The analogues synthesized using Fmoc-D-threonine have been studied for their ability to disrupt protein-protein interactions involved in cancer pathogenesis, showing promising results in preliminary assays .

Development of Depsipeptides

Scientific Field

Peptide Chemistry

Application Summary

Fmoc-D-threonine is instrumental in the solid-phase synthesis of complex depsipeptides, which are hybrid molecules containing both peptide and ester linkages .

Methods of Application

The hydroxyl group of Fmoc-D-threonine is protected during the synthesis process, allowing for the formation of ester bonds alongside peptide bonds, creating a depsipeptide structure .

Results and Outcomes

Depsipeptides synthesized with Fmoc-D-threonine have unique biological activities and have been explored for various therapeutic applications, including as antibiotics and antitumor agents .

Design of pH-Controlled Gelators

Scientific Field

Material Science

Application Summary

Fmoc-D-threonine derivatives have been utilized to design pH-controlled gelators that can form hydrogels or organogels under specific pH conditions .

Methods of Application

The gelation process is driven by non-covalent interactions such as hydrogen bonding and aromatic π–π stacking, with the Fmoc moiety playing a crucial role in the self-assembly .

Results and Outcomes

These gelators exhibit significant advantages such as high thermal stability, thixotropic properties, and potential use in drug delivery systems and environmental applications like dye removal .

Peptide Cyclization Research

Scientific Field

Bioorganic Chemistry

Application Summary

Fmoc-D-threonine is used in the study of peptide cyclization, which is important for the stability and activity of cyclic peptides .

Methods of Application

Cyclization often involves head-to-tail coupling or side-chain-to-tail coupling, where Fmoc-D-threonine can be a key component due to its functional groups .

Results and Outcomes

Research in this area has led to the development of cyclic peptides with enhanced biological properties, such as increased resistance to proteolytic degradation and improved receptor selectivity .

Creation of Self-Assembling Materials

Scientific Field

Nanotechnology and Biomaterials

Application Summary

The self-assembling properties of Fmoc-D-threonine are exploited to create materials with nanostructured features for biomedical applications .

Methods of Application

Fmoc-D-threonine is incorporated into peptides that can self-assemble into nanostructures under controlled conditions, guided by the Fmoc group’s propensity for π–π interactions .

Results and Outcomes

These materials have potential uses in various fields, including tissue engineering, drug delivery, and the creation of biosensors, due to their biocompatibility and functional versatility .

安全和危害

Fmoc-D-threonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, sweep up and shovel into suitable containers for disposal .

未来方向

The use of Fmoc-D-threonine in peptide synthesis is expected to continue to grow due to the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research . The simplicity and efficiency of the synthesis of daptomycin using Fmoc-D-Thr-OH will facilitate the preparation of analogs of daptomycin .

属性

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-APPDUMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426318 | |

| Record name | Fmoc-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-threonine | |

CAS RN |

157355-81-2 | |

| Record name | Fmoc-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。